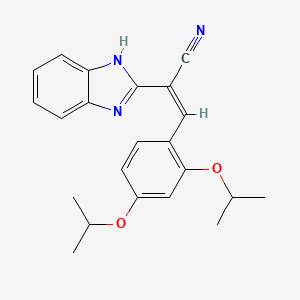![molecular formula C17H22N4O B5313533 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide, commonly known as DMPI, is a small molecule with potential applications in various scientific research fields. DMPI is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is an important tool for researchers to study the molecular mechanisms of aging, metabolism, and other cellular processes.
Mécanisme D'action
DMPI works by increasing the levels of NAD+ in cells, which in turn activates various cellular pathways involved in energy metabolism and cellular repair. NAD+ is a critical cofactor for enzymes involved in the production of ATP, the energy currency of the cell. DMPI also activates sirtuins, a family of proteins that play a crucial role in regulating cellular processes such as gene expression, DNA repair, and apoptosis.
Biochemical and Physiological Effects
DMPI has been shown to have several biochemical and physiological effects in animal models. It has been reported to improve mitochondrial function, increase the levels of antioxidants, reduce inflammation, and enhance physical performance. DMPI has also been investigated for its potential role in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMPI has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMPI is also stable and can be easily synthesized in large quantities. However, DMPI has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for synthesis.
Orientations Futures
DMPI has opened up new avenues for research in various scientific fields. Future research could focus on investigating the potential role of DMPI in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer. DMPI could also be used as a tool to study the molecular mechanisms of aging, metabolism, and other cellular processes. Additionally, further research could explore the potential of DMPI as a therapeutic agent for various other diseases and conditions.
Méthodes De Synthèse
The synthesis of DMPI involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-bromo-3-(dimethylamino)pyridine with 2-propylisonicotinamide to form the intermediate product. This intermediate is then subjected to further reactions involving palladium-catalyzed coupling and deprotection steps to obtain the final product, DMPI.
Applications De Recherche Scientifique
DMPI has been extensively used in scientific research for its ability to increase the levels of NAD+ in cells. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. DMPI has been shown to improve mitochondrial function, increase lifespan, and enhance physical performance in animal models. DMPI has also been investigated for its potential role in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-6-15-11-13(8-10-18-15)17(22)20-12-14-7-5-9-19-16(14)21(2)3/h5,7-11H,4,6,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJYPRWCXMZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide](/img/structure/B5313463.png)
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5313482.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)
![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)